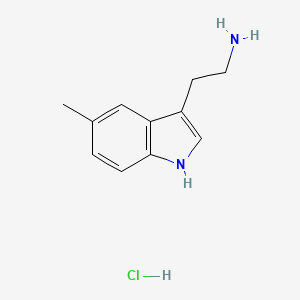
5-Methyltryptamine hydrochloride
Vue d'ensemble
Description
5-Methyltryptamine Hydrochloride, also known as 5-Methyl-1H-Indole-3-ethanamine Hydrochloride or 3-(2-Aminoethyl)-5-methylindole, is a compound used in neurology research . It has a molecular formula of C11H15ClN2 and a molecular weight of 210.7 .
Molecular Structure Analysis
The molecular structure of 5-Methyltryptamine Hydrochloride consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The exact mass is 210.09 .Chemical Reactions Analysis
5-Methyltryptamine Hydrochloride has been used to study the mechanism of metabolism of 9-methyl 1,2,3,4,6,7,12,12 b -octahydroindolo [2,3-a]quinolizine in rats . It was also used as an internal standard in the determination of urinary metabolites of 5-methoxy- N, N -diisopropyltryptamine in humans .Physical And Chemical Properties Analysis
5-Methyltryptamine Hydrochloride is a neat product with a molecular weight of 210.7 . It is stable under normal temperatures and pressures .Applications De Recherche Scientifique
Neuropharmacology
5-Methyltryptamine hydrochloride, also known as 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT), is a tryptamine with ultra-rapid onset and short duration of psychedelic effects . It’s used in the field of neuropharmacology for studying its effects on mental health outcomes .
Method of Application
In a study, four different dose levels of a novel vaporized 5-MeO-DMT formulation (GH001) were administered via inhalation as single doses of 2 (N = 4), 6 (N = 6), 12 (N = 4) and 18 mg (N = 4), and in an individualized dose escalation regimen (N = 4) on the safety, tolerability, and the dose-related psychoactive effects in healthy volunteers (N = 22) .
Results
Higher doses of 5-MeO-DMT produced significant increments in the intensity of the psychedelic experience ratings as compared to the lowest 2 mg dose on all questionnaires, except the Challenging Experience Questionnaire (CEQ) . Measures of cognition, mood, and well-being were not affected by 5-MeO-DMT .
Toxicology
5-Methyltryptamine hydrochloride is used in the field of toxicology to understand its effects and contribution to drug overdoses .
Method of Application
Analytical methods were developed to identify/quantify tryptamines and metabolites in biological samples, primarily by liquid chromatography tandem mass spectrometry .
Results
The morbidity accompanying tryptamine intake is considerable and it is critical for clinicians and laboratorians to be informed of the latest data on this public health threat .
Clinical Pharmacology
5-Methyltryptamine hydrochloride, also known as 5-MeO-DMT, is used in the field of clinical pharmacology .
Method of Application
The compound is administered to patients suffering from depression, anxiety, and stress . The method of administration is usually through inhalation .
Results
Observational studies and surveys have suggested that single exposure to 5-MeO-DMT can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress . It also stimulates neuroendocrine function, immunoregulation, and anti-inflammatory processes, which may contribute to changes in mental health outcomes .
Metabolism Study
5-Methyltryptamine hydrochloride is used to study the mechanism of metabolism of 9-methyl 1,2,3,4,6,7,12,12 b -octahydroindolo [2,3-a]quinolizine in rats .
Method of Application
The compound is administered to rats and the urinary metabolites of 5-methoxy- N, N -diisopropyltryptamine in humans are determined .
Results
The results of this study help in understanding the metabolism of 5-Methyltryptamine hydrochloride .
Metabolism Study
5-Methyltryptamine hydrochloride is used to study the mechanism of metabolism of 9-methyl 1,2,3,4,6,7,12,12 b -octahydroindolo [2,3-a]quinolizine in rats .
Method of Application
The compound is administered to rats and the urinary metabolites of 5-methoxy- N, N -diisopropyltryptamine in humans are determined .
Results
The results of this study help in understanding the metabolism of 5-Methyltryptamine hydrochloride .
Neurotransmitter Study
5-Methyltryptamine hydrochloride, also known as 5-MeO-DMT, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It is used in the field of neuroscience to study its effects on the brain .
Method of Application
The compound is administered to subjects and its effects on auditory and time perception, amplification of emotional states, and feelings of ego dissolution are studied .
Results
Observational studies and surveys have suggested that single exposure to 5-MeO-DMT can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress . 5-MeO-DMT also stimulates neuroendocrine function, immunoregulation, and anti-inflammatory processes, which may contribute to changes in mental health outcomes .
Safety And Hazards
When handling 5-Methyltryptamine Hydrochloride, it’s important to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
2-(5-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHDFGBPJGEYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1821-47-2 (Parent) | |
| Record name | 5-Methyl-1H-indole-3-ethylamine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40143627 | |
| Record name | 5-Methyl-1H-indole-3-ethylamine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyltryptamine hydrochloride | |
CAS RN |
1010-95-3 | |
| Record name | 1H-Indole-3-ethanamine, 5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-indole-3-ethylamine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-1H-indole-3-ethylamine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-indole-3-ethylamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



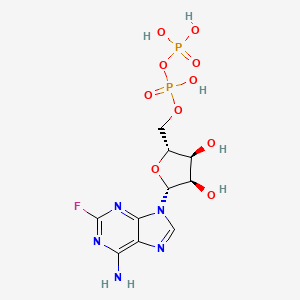
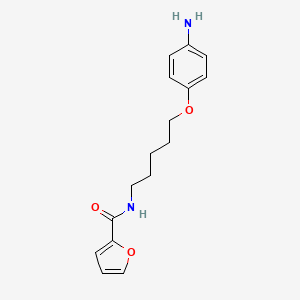
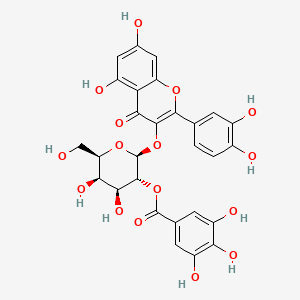
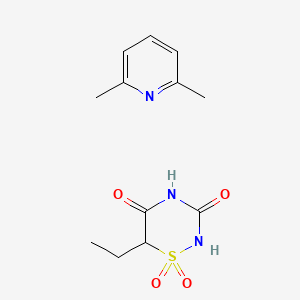

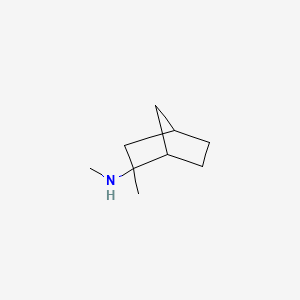

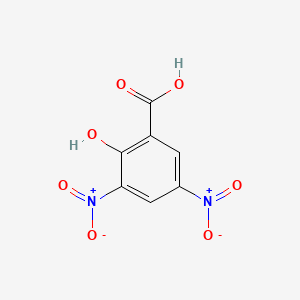

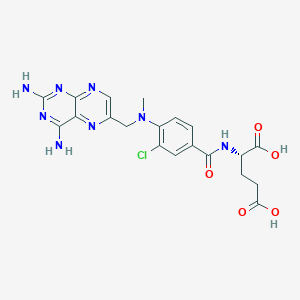
![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)

![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B1666283.png)
